2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid
Description
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid is a spirocyclic amino acid derivative featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group. Its rigid, three-dimensional conformation enhances metabolic stability and bioavailability, making it a valuable bioisostere for piperidine in drug design . The compound is synthesized via multigram-scale routes, such as the coupling of 2-azaspiro[3.3]heptane-6-carboxylic acid with Boc-anhydride, achieving yields up to 84% . Applications include its incorporation into local anesthetics (e.g., Bupivacaine analogs), where it reduces toxicity by fivefold and improves water solubility .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(5-4-6-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSPPYSMLXGIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent in the presence of a tertiary amine base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The solvent system often includes dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. After 12–24 hours, the Boc-protected product is isolated via aqueous workup and purified by recrystallization or column chromatography.
Representative Procedure:
- Dissolve 2-azaspiro[3.3]heptane-1-carboxylic acid (1.0 equiv) in anhydrous DCM.
- Add TEA (2.5 equiv) and Boc₂O (1.2 equiv) sequentially.
- Stir at 25°C for 18 hours.
- Quench with 1 M HCl, extract with DCM, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate) to obtain the Boc-protected product.
Yield and Purity
This method achieves yields of 75–85% with >95% purity, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The Boc group remains stable under neutral and basic conditions, enabling further functionalization of the carboxylic acid moiety.
Multi-Step Synthesis from Cyclic Precursors
For cases where the parent spirocyclic amine-carboxylic acid is unavailable, multi-step routes are employed to construct the spiro[3.3]heptane backbone. A patented method outlines a three-step synthesis starting from a bicyclic ketone precursor.
Stepwise Reaction Pathway
- Mesylation: Treat the primary amine intermediate with methylsulfonyl chloride (MsCl) in the presence of a base (e.g., NaOH) to form the mesylate derivative.
- Cyanide Substitution: React the mesylate with sodium cyanide (NaCN) in dimethylformamide (DMF) to introduce a nitrile group.
- Hydrolysis and Cyclization: Hydrolyze the nitrile under alkaline conditions (e.g., KOH/EtOH) to generate the carboxylic acid, followed by acid-mediated cyclization to form the spiro structure.
Critical Reaction Parameters:
Industrial Scalability
The patent emphasizes scalability through continuous flow reactors, which enhance heat and mass transfer during exothermic steps like mesylation. Automated pH adjustment and in-line purification (e.g., liquid-liquid extraction) reduce processing time and improve yield consistency (80–82% overall).
Comparative Analysis of Synthetic Routes
Industrial Production and Optimization
Large-Scale Boc Protection
Pharmaceutical manufacturers employ continuous flow systems to perform Boc protection on kilogram scales. Key optimizations include:
Quality Control Metrics
- Purity: ≥99% by HPLC (C18 column, acetonitrile/water gradient).
- Impurity Profile: Residual TEA (<0.1%) and Boc₂O (<0.05%) monitored via gas chromatography (GC).
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles, depending on the desired substitution
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the target transformation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
Medicinal Chemistry
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid is being investigated for its potential as a scaffold in drug design. The spirocyclic framework allows for the incorporation of various functional groups, which can enhance biological activity.
Case Study: Anticancer Activity
Recent studies have explored the compound's derivatives for anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules.
Synthetic Pathways
Several synthetic routes have been developed to utilize this compound as a building block:
- Amide Formation : The carboxylic acid group can be converted into amides, which are crucial in developing pharmaceuticals.
- Coupling Reactions : It can be used in coupling reactions with other electrophiles to form more complex structures .
Development of Targeted Therapies
The unique structural properties of 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid make it suitable for use as a linker in targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras). This application is particularly relevant in the design of drugs that selectively degrade pathogenic proteins associated with diseases like cancer and neurodegeneration .
Comparative Analysis of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug design; potential anticancer agents | Derivatives showing apoptosis induction |
| Organic Synthesis | Intermediate for complex molecule formation | Amide formation and coupling reactions |
| Targeted Therapies | Linker in PROTAC development | Selective degradation of pathogenic proteins |
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
Structural Differences :
- Contains an oxygen atom in the spirocyclic system (7-oxa), increasing polarity.
- Larger spiro ring (3.5 vs. 3.3), altering conformational flexibility.
Pharmacological Impact :
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic Acid
Structural Differences :
- Expanded spiro ring (4.5 vs. 3.3), increasing lipophilicity.
3,3-Spirocyclic α-Proline Derivatives
Functional Comparison :
Data Table: Key Properties of Comparable Spirocyclic Compounds
Drug Design Innovations
Metabolic Stability
- Spirocyclic systems resist oxidative metabolism, as demonstrated in cytochrome P450 assays .
Biological Activity
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid, commonly referred to as Boc-azaspiro, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Boc-azaspiro, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 1934376-95-0
- Structural Characteristics : The compound features a spirocyclic structure that contributes to its rigidity and potential interactions with biological targets.
Biological Activity Overview
Boc-azaspiro has been studied for various biological activities, particularly in the context of drug discovery. Its unique structure allows it to interact with multiple biological pathways, making it a candidate for further research.
Antimicrobial Activity
Research indicates that compounds containing the azaspiro motif exhibit antimicrobial properties. A study highlighted the potential of azaspiro compounds in inhibiting the growth of Mycobacterium tuberculosis, suggesting that Boc-azaspiro could serve as a lead compound in developing new antitubercular agents .
Enzyme Inhibition
Boc-azaspiro has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of polyketide synthase (Pks13), an essential enzyme for mycobacterial survival. This inhibition can disrupt the synthesis of critical components in bacterial cell walls, leading to increased susceptibility to antibiotics .
The biological activity of Boc-azaspiro is primarily attributed to its ability to bind to specific enzyme sites and interfere with their normal function. The rigid structure provided by the spirocyclic framework enhances its binding affinity and selectivity towards target enzymes.
Case Study 1: Antitubercular Activity
In a recent study, Boc-azaspiro was evaluated for its efficacy against M. tuberculosis strains. The results demonstrated a minimum inhibitory concentration (MIC) below 1 μM, indicating strong antimicrobial activity. This suggests that modifications to the azaspiro structure could lead to more potent derivatives for tuberculosis treatment .
Case Study 2: Enzyme Targeting
Another investigation focused on the interaction of Boc-azaspiro with Pks13. Through structural optimization, derivatives were developed that exhibited improved binding affinity and reduced cardiotoxicity compared to earlier compounds in the same class. This highlights the potential for Boc-azaspiro derivatives in drug development pipelines aimed at treating resistant bacterial infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 1934376-95-0 |
| Minimum Inhibitory Concentration | < 1 μM (for M. tuberculosis) |
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against M. tuberculosis |
| Enzyme Inhibition | Inhibits Pks13 |
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester reduction | LiAlH4, THF, −40°C | BOC-amino alcohol | 84–91% |
| Aldehyde synthesis | Dess-Martin periodinane, DCM | Aldehyde derivatives | 67–87% |
How is the compound characterized post-synthesis?
Characterization relies on:
- NMR spectroscopy : H NMR (400–500 MHz) identifies spirocyclic protons (δ 1.6–2.5 ppm) and BOC-protected amines (δ 1.4 ppm for tert-butyl group) .
- Mass spectrometry : LCMS/GCMS with CI or EI ionization confirms molecular ions (e.g., [M+H] = 122.18 for 1-ethynyl derivatives) .
- Purity assessment : Flash chromatography or vacuum distillation ensures ≥95% purity, critical for drug-design applications .
Advanced Research Questions
How can reaction conditions be optimized to improve yields in spirocyclic functionalization?
- Temperature control : LiAlH4 reductions at −40°C minimize side reactions (e.g., over-reduction), achieving >90% yields for amino alcohols .
- Catalyst selection : Bestmann-Ohira reagent enables efficient alkyne formation from aldehydes (quantitative yields under mild conditions) .
- Scalability : Multigram synthesis is feasible using continuous flow reactors and standardized purification (e.g., vacuum distillation for volatile intermediates) .
Data Contradiction Note : While LiAlH4 is effective for ester reduction, alane (AlH) may offer higher selectivity for N-methylation but requires rigorous anhydrous conditions .
How does the spirocyclic structure influence bioactivity in drug analogs?
- 3D shape and Fsp richness : The spirocyclic core mimics piperidine while enhancing metabolic stability by reducing oxidative enzyme susceptibility .
- ADME optimization : In Bupivacaine analogs, spirocyclic substitution improves water solubility by 30% and reduces toxicity 5-fold compared to piperidine-based drugs .
- Functional group tuning : Aldehyde/alkyne derivatives enable modular conjugation (e.g., peptide coupling via HATU/TEA in DMF) for targeted drug delivery .
Q. Table 2: Bioactivity Comparison (Bupivacaine vs. Spirocyclic Analog)
| Parameter | Piperidine-Based Bupivacaine | Spirocyclic Analog |
|---|---|---|
| Duration of action | 6–8 hours | >12 hours |
| Water solubility | 0.5 mg/mL | 0.65 mg/mL |
| LD (mice) | 25 mg/kg | 125 mg/kg |
How can researchers resolve contradictions in reported synthetic routes?
- Cross-validation : Compare NMR/MS data across studies (e.g., δ 9.4 ppm for trifluoroacetate protons in vs. δ 1.4 ppm for BOC groups in ).
- Reagent compatibility : Dess-Martin periodinane oxidizes alcohols cleanly, but overoxidation to carboxylic acids may occur if reaction times exceed 2 hours .
- Scale-dependent yields : Pilot-scale syntheses (e.g., 10 g batches) may show lower yields (55–67%) vs. small-scale (84–91%) due to purification challenges .
What computational tools aid in analyzing spirocyclic conformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
